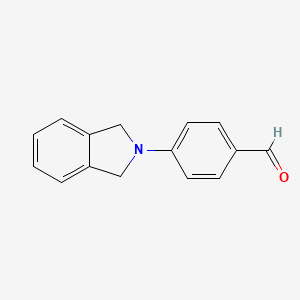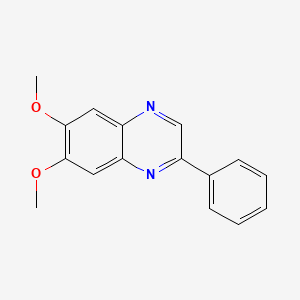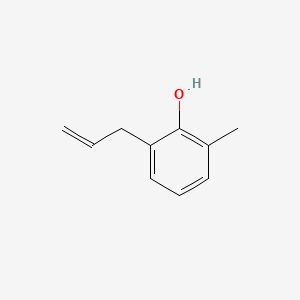![molecular formula C48H62N8O13S B1664745 (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid CAS No. 127902-33-4](/img/structure/B1664745.png)
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-71378 is a synthetic peptide that acts as a selective agonist for cholecystokinin A receptors. It has high potency and selectivity, making it a valuable tool in scientific research. The compound is known for its ability to elicit pancreatic amylase secretion and ileal muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-71378 involves multiple steps, including the coupling of specific amino acids and the formation of peptide bonds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of A-71378 would likely involve solid-phase peptide synthesis, a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
A-71378 primarily undergoes binding interactions with cholecystokinin A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The primary reagents involved in the synthesis of A-71378 are protected amino acids and coupling agents. The conditions for these reactions include controlled temperature, pH, and solvent systems to ensure the correct formation of peptide bonds .
Major Products Formed
The major product formed from the synthesis of A-71378 is the peptide itself, which is then purified to remove any side products or impurities .
Scientific Research Applications
A-71378 is widely used in scientific research due to its selectivity and potency as a cholecystokinin A receptor agonist. Its applications include:
Mechanism of Action
A-71378 exerts its effects by selectively binding to cholecystokinin A receptors, which are primarily located in the pancreas and gastrointestinal tract. Upon binding, it activates these receptors, leading to the secretion of pancreatic amylase and contraction of ileal muscles. The molecular targets involved include the cholecystokinin A receptors, and the pathways activated are related to enzyme secretion and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin-8: Another cholecystokinin receptor agonist with similar effects but less selectivity for cholecystokinin A receptors.
Cholecystokinin-4: A shorter peptide with similar receptor activity but different potency and selectivity profiles.
Uniqueness
A-71378 is unique due to its high selectivity and potency for cholecystokinin A receptors, making it a valuable tool for studying the specific effects of cholecystokinin A receptor activation without significant cross-reactivity with other receptor types .
Properties
CAS No. |
127902-33-4 |
|---|---|
Molecular Formula |
C48H62N8O13S |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(3S)-4-[[(2R)-1-[2-[[(2S)-2-[[1H-indol-3-ylmethyl-[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]carbamoyl]amino]hexanoyl]carbamoyl]phenyl]propan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C48H62N8O13S/c1-5-7-16-38(53-41(57)24-21-31-19-22-34(23-20-31)69-70(66,67)68)45(62)51-28-42(58)56(29-33-27-50-37-18-12-11-14-35(33)37)48(65)54-39(17-8-6-2)46(63)55-44(61)36-15-10-9-13-32(36)25-30(3)52-47(64)40(49-4)26-43(59)60/h9-15,18-20,22-23,27,30,38-40,49-50H,5-8,16-17,21,24-26,28-29H2,1-4H3,(H,51,62)(H,52,64)(H,53,57)(H,54,65)(H,59,60)(H,55,61,63)(H,66,67,68)/t30-,38+,39+,40+/m1/s1 |
InChI Key |
DLOJBPLQFCFYKX-QQYYTUMTSA-N |
SMILES |
CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)NC(=O)C3=CC=CC=C3C[C@@H](C)NC(=O)[C@H](CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXGWXDF |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 71378 A71378 desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


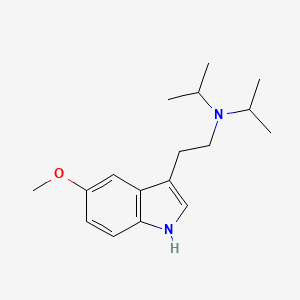

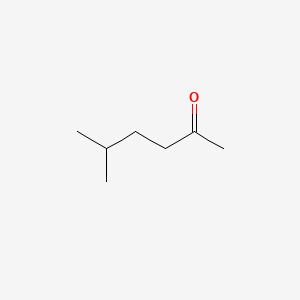
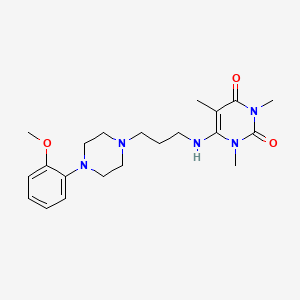
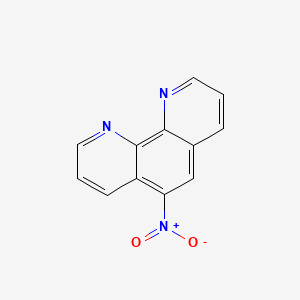


![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
